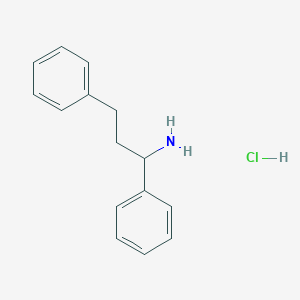

1,3-Diphenylpropan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-diphenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYXUIJVCIFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-35-3 | |

| Record name | NSC23036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-diphenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Diphenylpropan 1 Amine Hydrochloride and Its Derivatives

Strategies for the Construction of the 1,3-Diphenylpropane (B92013) Skeleton

The formation of the carbon backbone containing two phenyl groups separated by a three-carbon chain is a critical first stage in the synthesis. Key industrial and laboratory methods include Friedel-Crafts alkylation and the hydrogenation of nitrile precursors.

Friedel-Crafts Alkylation Routes and Mechanistic Considerations

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry, utilized to attach alkyl groups to aromatic rings. mt.com In the context of the 1,3-diphenylpropane skeleton, this reaction typically involves the electrophilic substitution of an aromatic compound, such as benzene (B151609), with a suitable alkylating agent in the presence of a Lewis acid catalyst. nih.gov

The mechanism proceeds through the formation of a carbocation or a related electrophilic species. mt.comyoutube.com A strong Lewis acid, commonly aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), interacts with an alkyl halide (e.g., 1-chloro-3-phenylpropane or 3-chloro-1-phenylpropene) to generate a carbocation electrophile. mt.comnih.gov This electrophile is then attacked by the π-electrons of the benzene ring, leading to a non-aromatic carbocation intermediate known as an arenium ion. youtube.com Aromaticity is restored through deprotonation, yielding the alkylated benzene product and regenerating the catalyst. mt.comyoutube.com

One significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement to form a more stable carbocation, which can lead to a mixture of isomeric products. youtube.com Furthermore, the alkylated product is often more reactive than the starting material, making it susceptible to polyalkylation. mt.comyoutube.com To circumvent these issues, Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) is often preferred, as the acyl group deactivates the ring to further substitution and the acylium ion does not rearrange. mt.comyoutube.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. This includes the use of water-tolerant catalysts like scandium(III) triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃), which can tolerate a wider range of functional groups and reaction conditions. nih.gov For instance, a Brønsted acid-catalyzed Friedel-Crafts alkylation using methanesulfonic acid has been developed for the synthesis of 1,3-diphenyl propane-1-one motifs, highlighting a move towards more sustainable methods. ncl.res.in

Catalytic Hydrogenation of Nitrile Precursors

An alternative and highly effective route to the 1,3-diphenylpropane skeleton involves the catalytic hydrogenation of nitrile precursors, such as 3,3-diphenylpropionitrile. This method is particularly valuable as it can directly lead to the corresponding primary amine, a key intermediate for the target compound. The selective hydrogenation of nitriles is a challenging transformation due to the formation of complex product mixtures, including primary, secondary, and tertiary amines. nih.gov

The synthesis of the precursor, 3,3-diphenylpropionitrile, can be achieved via a Friedel-Crafts reaction between cinnamonitrile and benzene using a Lewis acid catalyst like anhydrous aluminum trichloride. google.com Subsequent hydrogenation of this nitrile is a critical step.

Various heterogeneous catalysts have been developed to improve the selectivity towards primary amines. Unsupported nanoporous palladium (PdNPore) catalysts have demonstrated high efficiency and selectivity for nitrile hydrogenation under mild conditions (low H₂ pressure and temperature) without requiring additives. researchgate.net The high activity of PdNPore is attributed to its Lewis acidity and porous structure. researchgate.net Similarly, nickel nanoparticles supported on nitrogen-doped mesoporous carbon (MC/Ni) have shown high catalytic activity for the hydrogenation of nitriles to primary amines in high yields under mild conditions. researchgate.net

The choice of catalyst and reaction conditions is paramount for controlling selectivity. Atomically dispersed palladium catalysts have been shown to tune selectivity: single Pd atoms tend to produce secondary amines, whereas fully exposed Pd clusters selectively generate primary amines. nih.gov A previously developed industrial process for the selective hydrogenation of nitriles over a Pd/C catalyst in a two-phase solvent system (dichloromethane/water) with acidic additives has been extended to substrates like 3-phenylpropionitrile. nih.gov

| Catalyst System | Substrate Example | Key Features & Conditions | Selectivity for Primary Amine | Reference |

|---|---|---|---|---|

| Unsupported Nanoporous Palladium (PdNPore) | Various nitriles | Mild conditions (low H₂ pressure, low temp.), no additives | High to Excellent | researchgate.net |

| Nickel on N-doped Mesoporous Carbon (MC/Ni) | Various nitriles | Mild conditions (80 °C, 2.5 bar H₂) | High (81.9–99% yields) | researchgate.net |

| Atomically Dispersed Pd Clusters (Pdₙ/ND@G) | Benzonitrile | Transfer hydrogenation with NH₃·BH₃ | >98% | nih.gov |

| Palladium on Carbon (Pd/C) | 3-Phenylpropionitrile | Dichloromethane/water, acidic additives (NaH₂PO₄, H₂SO₄), 30–80 °C, 6 bar H₂ | Moderate (26%) | nih.gov |

Amination Strategies for 1,3-Diphenylpropan-1-amine Hydrochloride Synthesis

Once the 1,3-diphenylpropane skeleton is established in the form of a ketone (1,3-diphenylpropan-1-one), the introduction of the amine group at the C1 position is the next crucial transformation. Reductive amination and multi-component reactions are powerful strategies to achieve this.

Reductive Amination Protocols and Optimization

Reductive amination is one of the most widely used methods for synthesizing amines from carbonyl compounds. organic-chemistry.org The process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia for primary amine synthesis, to form an intermediate imine, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net The direct synthesis of primary amines from aldehydes and ketones can be challenging due to the competing formation of secondary and tertiary amine byproducts. acs.orgacs.org

Optimization of reaction conditions is key to achieving high selectivity for the primary amine. acs.org Important factors include the choice of reducing agent, catalyst, pH, and the concentration of the ammonia source. acs.orgtaylorfrancis.com Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are often employed. organic-chemistry.orgresearchgate.net

Several protocols have been developed to enhance selectivity:

Metal Hydride/Ammonia Systems: By optimizing a metal hydride/ammonia mediated reductive amination, primary amines can be selectively prepared with minimal formation of byproducts. acs.org Key parameters include maintaining a high pH (approximately 12), using a large excess of ammonia, and controlling the aldehyde concentration. acs.org

Heterogeneous Catalysis: Iron-based catalysts, such as iron nanoparticles on an N-doped SiC support, have been successfully used for the reductive amination of ketones and aldehydes using aqueous ammonia and H₂ gas. nih.govresearchgate.net These catalysts are often reusable and tolerate a wide range of functional groups. nih.govresearchgate.net

Homogeneous Catalysis: Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate as both the nitrogen and hydrogen source under transfer hydrogenation conditions. organic-chemistry.org

| Protocol | Carbonyl Substrate | Amine/Hydrogen Source | Catalyst/Reducing Agent | Key Optimization Parameters | Reference |

|---|---|---|---|---|---|

| Metal Hydride/Ammonia | Aldehydes | Ammonia | Metal Hydride (e.g., NaBH₄) | High pH (~12), large excess of ammonia | acs.org |

| Heterogeneous Iron Catalysis | Ketones/Aldehydes | Aqueous Ammonia / H₂ | Fe/(N)SiC | 140 °C, 6.5 MPa H₂ | nih.govresearchgate.net |

| Homogeneous Iridium Catalysis | Ketones | Ammonium formate | Cp*Ir complexes | Transfer hydrogenation conditions | organic-chemistry.org |

| Titanium(IV) Isopropoxide Method | Ketones | Ammonia | Ti(iOPr)₄ / NaBH₄ | Stepwise imine formation and reduction | acs.org |

Multi-component Reactions Leading to Substituted Aminated Products

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer a highly efficient and diversity-oriented approach to complex molecules. nih.govmdpi.com Several classical MCRs, such as the Strecker, Mannich, and Ugi reactions, are initiated by the formation of an imine intermediate, making them suitable for synthesizing substituted amines. nih.gov

While a direct MCR synthesis of the unsubstituted 1,3-Diphenylpropan-1-amine might be uncommon, these reactions are exceptionally useful for generating libraries of substituted derivatives. For example:

The Petasis Reaction (Borono-Mannich Reaction): This three-component reaction of an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid can produce substituted amines. nih.gov A variation could potentially use a phenylboronic acid, an appropriate aldehyde, and an amine to construct a related diaryl structure.

The Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com While the direct product is not a simple amine, the Ugi reaction is a powerful tool for creating complex, substituted amine-containing scaffolds.

These MCR strategies provide rapid access to novel derivatives of the 1,3-diphenylpropan-1-amine core structure, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Derivatization from this compound

The primary amine group in 1,3-Diphenylpropan-1-amine serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives. Derivatization is a key strategy for modulating the physicochemical and biological properties of a lead compound.

Common derivatization strategies for primary amines include:

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. For example, reacting 3,3-diphenylpropylamine (B135516) with 3,3-diphenyl-1-chloropropane yields bis(3,3-diphenylpropyl)amine. prepchem.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides converts the primary amine into an amide. This is a common method to introduce a variety of functional groups.

Reductive Amination: The primary amine itself can be used as the nucleophile in a subsequent reductive amination reaction with another aldehyde or ketone to produce secondary amines.

Pre-column Derivatization for Analysis: For analytical purposes, primary and secondary amines are often derivatized to improve their detection by methods like HPLC. Reagents such as 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used to attach a fluorogenic tag to the amine, enhancing sensitivity. nih.gov Halogenated nitrobenzene reagents can also be used to create derivatives with strong UV absorption for detection with a Diode-Array Detector (DAD). google.com

These derivatization reactions allow for the systematic exploration of the chemical space around the 1,3-Diphenylpropan-1-amine scaffold, facilitating the optimization of its properties for various applications.

N-Methylation Pathways for N-Methyl-3,3-diphenylpropan-1-amine Hydrochloride

The introduction of a methyl group to the nitrogen atom of 3,3-diphenylpropan-1-amine is a key transformation for producing N-methylated derivatives. Various methodologies have been developed to achieve this, ranging from classical approaches to more modern, greener alternatives.

More contemporary and environmentally benign N-methylation strategies avoid traditional toxic and carcinogenic methylating agents like methyl iodide or dimethyl sulfate. rsc.org Green alternatives include the use of dimethyl carbonate (DMC) in the presence of efficient catalysts such as copper-zirconium bimetallic nanoparticles. msu.edu This catalytic system has demonstrated high selectivity for N-methylation of various amines. msu.edu Another innovative approach utilizes dimethyl sulfoxide (DMSO) as a versatile and low-toxicity methylating reagent in the presence of formic acid, under catalyst-free conditions. rsc.org These methods represent a move towards more sustainable and safer chemical manufacturing processes.

| Methylating Agent | Catalyst/Reagent | Key Features |

| Aldehyde/Methylating Agent | None (multi-step) | Formation of Schiff base intermediate, followed by methylation and hydrolysis. Can be performed as a one-pot synthesis. |

| Dimethyl Carbonate (DMC) | Cu-Zr bimetallic nanoparticles | Green and selective method for N-methylation. |

| Dimethyl Sulfoxide (DMSO) | Formic Acid | Catalyst-free, low-toxicity alternative to traditional methylating agents. rsc.org |

Alternative Routes via Demethylation and Hydrolysis of Analogous Compounds

An alternative synthetic strategy to obtain N-methyl-3,3-diphenylpropan-1-amine involves starting from a more substituted precursor, N,N-dimethyl-3,3-diphenylpropylamine, and selectively removing one methyl group. This demethylation process provides an efficient route to the desired secondary amine.

A common method for this transformation is the von Braun reaction or its modern variations. For instance, N,N-dimethyl-3,3-diphenylpropylamine can be treated with reagents such as ethyl chloroformate or methyl chloroformate. mdpi.com This reaction leads to the formation of a carbamate derivative, effectively removing one of the methyl groups from the nitrogen atom. The resulting carbamate intermediate is then subjected to hydrolysis, typically under acidic conditions using a mixture of acetic acid and hydrochloric acid, to yield N-methyl-3,3-diphenylpropan-1-amine. mdpi.com This two-step sequence offers a high-yield and high-purity pathway to the target compound under relatively mild conditions, making it suitable for large-scale industrial production. mdpi.com

Another related approach involves the hydrolysis of N-acyl derivatives, such as N-(3,3-diphenylpropyl)acetamide. The hydrolysis of the acetamide can be carried out under acidic or basic conditions to cleave the acyl group and generate the corresponding primary or, if starting from an N-methylated acetamide, secondary amine. While this method is generally applicable, the specific conditions, such as the concentration of the acid (e.g., sulfuric acid) and the reaction temperature and time, must be carefully optimized to achieve high yields. mdpi.com

| Starting Material | Reagents | Intermediate | Final Product |

| N,N-dimethyl-3,3-diphenylpropylamine | 1. Ethyl chloroformate 2. Acetic acid/HCl | Carbamate derivative | N-methyl-3,3-diphenylpropan-1-amine mdpi.com |

| N-(3,3-diphenylpropyl)acetamide | Acid or Base (e.g., H₂SO₄) | Not applicable | 3,3-diphenylpropan-1-amine |

Stereoselective Synthesis of Chiral 1,3-Diphenylpropan-1-amine Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. Advanced synthetic methods, including asymmetric catalysis and biocatalysis, have been developed to produce chiral 1,3-diphenylpropan-1-amine derivatives with high stereoselectivity.

Asymmetric Michael Addition Strategies with Chiral Catalysts

Asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds, providing a strategic route to chiral 1,3-diphenylpropan-1-amine precursors. mdpi.com This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral entity that controls the stereochemical outcome.

In the context of synthesizing chiral 1,3-diphenylpropan-1-amine derivatives, a key strategy involves the Michael addition of a carbon nucleophile to a nitroalkene. For example, the reaction between a ketone and a β-nitrostyrene derivative can be catalyzed by a chiral organocatalyst, such as a (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea. mdpi.com The primary amine of the catalyst forms an enamine with the ketone, which then adds to the nitroalkene in a stereocontrolled manner. The thiourea moiety of the catalyst activates the nitroalkene through hydrogen bonding, facilitating the enantioselective addition. mdpi.com The resulting γ-nitro carbonyl compound can then be converted to the target chiral amine through reduction of the nitro group and further chemical modifications.

A variety of chiral catalysts have been explored for such transformations, including cinchona alkaloid derivatives and squaramide-based catalysts, which have shown high efficiency and enantioselectivity in promoting the addition of nucleophiles like dicarbonyl compounds to nitroalkenes. nih.govnih.gov The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and stereoselectivities.

| Catalyst Type | Reactants | Key Features of the Strategy |

| Chiral Thiourea (e.g., DPEN-based) | Ketone + Nitroalkene | Dual activation: enamine formation with the ketone and hydrogen bonding with the nitroalkene. mdpi.com |

| Chiral Squaramide | 1,3-Dicarbonyl compound + Nitroalkene | Highly efficient for producing γ-nitro carboxylic derivatives with high enantiomeric purity. nih.gov |

| Cinchona Alkaloid Derivatives | Aldehyde/Ketone + Nitroalkene | Can be used with acid additives to promote diverse Michael addition processes. mdpi.com |

Biocatalytic Approaches Utilizing Transaminases for Enantiopure Amines

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. diva-portal.org Transaminases (TAs), also known as aminotransferases, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

The synthesis of enantiopure 1,3-diphenylpropan-1-amine derivatives can be achieved through the transamination of the corresponding prochiral ketone, 1,3-diphenylpropan-1-one. This reaction involves the transfer of an amino group from an amine donor (e.g., isopropylamine or L-alanine) to the ketone substrate, catalyzed by a stereoselective transaminase. mdpi.com Depending on the desired enantiomer, either an (R)-selective or an (S)-selective transaminase can be employed, leading to the formation of the corresponding (R)- or (S)-amine with high enantiomeric excess (>99% ee). nih.gov

The efficiency of the biocatalytic process can be influenced by several factors, including the choice of the specific transaminase enzyme, reaction conditions (pH, temperature), and the use of co-solvents to improve substrate solubility. researchgate.net To overcome unfavorable reaction equilibria, various strategies have been developed, such as using a large excess of the amine donor or employing coupled enzyme systems to remove the ketone byproduct. nih.gov Immobilization of the transaminase on a solid support can also enhance its stability and allow for easier recovery and reuse, making the process more economically viable for industrial applications. chemrxiv.orgchemrxiv.org

| Enzyme Type | Substrate | Amine Donor | Product | Key Advantages |

| (R)-selective Transaminase | 1,3-Diphenylpropan-1-one | Isopropylamine, L-Alanine | (R)-1,3-Diphenylpropan-1-amine | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.gov |

| (S)-selective Transaminase | 1,3-Diphenylpropan-1-one | Isopropylamine, L-Alanine | (S)-1,3-Diphenylpropan-1-amine | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 1,3 Diphenylpropan 1 Amine Hydrochloride

Reactivity of the Primary Amine Moiety

The primary amine group in 1,3-diphenylpropan-1-amine is a key site for a variety of chemical transformations, including reactions with electrophiles such as alkylating and acylating agents, as well as condensation reactions with carbonyl compounds.

Alkylation and Acylation Reactions

The nitrogen atom of the primary amine in 1,3-diphenylpropan-1-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles like alkyl and acyl halides.

Alkylation Reactions: The reaction of a primary amine with an alkyl halide typically proceeds via a nucleophilic substitution mechanism. nih.gov However, this process can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the initially formed secondary amine is often more nucleophilic than the starting primary amine. libretexts.org For instance, the reaction of ethylamine (B1201723) with bromoethane (B45996) yields a complex mixture of products. nih.gov To achieve selective mono-alkylation, alternative strategies such as reductive amination are often employed. bldpharm.com A general representation of amine alkylation is the reaction with alkyl halides, which can be influenced by the steric hindrance of both the amine and the electrophile. mdpi.com

Acylation Reactions: Primary amines readily react with acyl chlorides in a nucleophilic addition-elimination reaction to form N-substituted amides. libretexts.orgorganic-chemistry.org This reaction is generally exothermic and often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. rsc.org For example, the reaction of ethanoyl chloride with ethylamine produces N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org The initial step involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide. organic-chemistry.org

A related compound, N-methyl-3,3-diphenylpropan-1-amine, can be synthesized from 3,3-diphenylpropylamine (B135516) through a process involving the formation of a Schiff base followed by methylation. google.com

Table 1: General Alkylation and Acylation Reactions of Primary Amines

| Reaction Type | Reagents | Product Type | General Conditions |

| Alkylation | Primary Amine, Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Heating, often with excess amine or a scavenger base |

| Acylation | Primary Amine, Acyl Chloride | N-Substituted Amide | Presence of a non-nucleophilic base (e.g., pyridine) |

Formation of Schiff Bases and Subsequent Transformations

Primary amines, including 1,3-diphenylpropan-1-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. uitm.edu.my This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. uitm.edu.myedu.krd

The synthesis of a Schiff base from benzaldehyde (B42025) and aniline, for example, can be achieved by stirring the reactants in ethanol. edu.krd The formation of Schiff bases is a reversible process, and the reaction conditions, particularly the pH, must be carefully controlled to favor product formation. jetir.org

These imine derivatives are valuable intermediates in organic synthesis. For instance, they can be reduced to form secondary amines. This two-step process, involving imine formation followed by reduction, is a key part of reductive amination, a powerful method for synthesizing substituted amines. bldpharm.com

Oxidative and Reductive Chemical Transformations

The 1,3-diphenylpropan-1-amine scaffold can undergo both oxidative and reductive transformations, either at the amine functionality or elsewhere in the molecule, depending on the reagents and reaction conditions.

Oxidative Transformations: The oxidation of amines can be complex. For instance, the oxidation of aromatic amines catalyzed by enzymes like laccase can lead to polymerization. byjus.com Chemical oxidizing agents can also be employed. For example, the oxidation of propane-1,3-diol with potassium permanganate (B83412) (KMnO4) has been studied kinetically, yielding 3-hydroxy-propanal. ajchem-a.com While direct oxidation of 1,3-diphenylpropan-1-amine is not well-documented, primary amines can be oxidized. The specific products would depend on the oxidant used. Strong oxidants like potassium permanganate can lead to cleavage of bonds adjacent to the amine. Milder oxidants like pyridinium (B92312) chlorochromate (PCC) are typically used for the oxidation of alcohols to aldehydes and ketones. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Reductive Transformations: The reduction of derivatives of 1,3-diphenylpropan-1-amine can be a useful synthetic tool. For example, the reduction of an amide derivative, N-benzyl-3-(benzyl((R)-1-phenylethyl)amino)-3-cyclohexyl-N-((R)-1-phenylethyl)propanamide, with lithium aluminum hydride (LAH) yields the corresponding diamine. mdpi.com The N-benzyl groups of benzylamines can be removed via catalytic hydrogenation. organic-chemistry.org

Nucleophilic Substitution Reactions and Formation of Novel Derivatives

A variety of novel compounds with the diphenylpropane or diphenylpropylamine framework have been synthesized. For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones with a tertiary amine moiety have been prepared and evaluated for their cytotoxic effects. nih.gov The synthesis involved the conjugate addition of thiophenol to chalcones. nih.gov The synthesis of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride derivatives has also been reported, highlighting the formation of complex molecules through nucleophilic substitution on a pyridine ring. researchgate.net Furthermore, osmium(IV) anilido complexes have been shown to undergo nucleophilic aromatic substitution of hydrogen, demonstrating an unusual reactivity pattern. washington.edu

Rearrangement Reactions Involving Related 1,3-Diphenylpropane (B92013) Scaffolds

While specific rearrangement reactions of 1,3-diphenylpropan-1-amine are not extensively documented, related scaffolds undergo well-known rearrangements, suggesting potential pathways for this compound under appropriate conditions.

Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.orgambeed.com These rearrangements are common in bicyclic systems like terpenes and can also occur in acyclic systems upon formation of a carbocation, for example, through the dehydration of an alcohol. wikipedia.orgyoutube.comslideshare.net Given that a carbocation could potentially be generated from 1,3-diphenylpropan-1-amine or its derivatives (e.g., from the corresponding alcohol), a Wagner-Meerwein rearrangement could be a possible transformation. An enantioselective version of this rearrangement has been reported for β-substituted styrenes catalyzed by an aryl iodide. chemrxiv.org

Beckmann Rearrangement: This reaction involves the transformation of an oxime into an amide or a lactam, typically under acidic conditions. byjus.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org The precursor for this rearrangement is an oxime, which can be synthesized from a ketone or an aldehyde. masterorganicchemistry.com The oxime of 1,3-diphenylpropan-1-one, if synthesized, could potentially undergo a Beckmann rearrangement to yield an N-substituted amide. The reaction is catalyzed by various acids, including sulfuric acid and polyphosphoric acid. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses of Synthetic Pathways

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and efficiency of synthetic routes leading to compounds like 1,3-diphenylpropan-1-amine.

Reaction Kinetics: Kinetic studies on related reactions offer a basis for understanding the synthesis of 1,3-diphenylpropan-1-amine. For instance, the kinetics of the oxidation of propane-1,3-diol by potassium permanganate have been investigated, showing a first-order dependence on both reactants. ajchem-a.com The rate of reductive amination reactions is known to be pH-dependent. bldpharm.com

Advanced Spectroscopic and Structural Elucidation of 1,3 Diphenylpropan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1,3-Diphenylpropan-1-amine hydrochloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity and stereochemistry can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The hydrochloride salt form influences the chemical shifts, particularly for protons near the ammonium (B1175870) group.

In the ¹H NMR spectrum, the protons of the two phenyl groups typically appear as complex multiplets in the aromatic region (approximately 7.2-7.5 ppm). The benzylic proton (CH-N) is expected to be a multiplet, its chemical shift influenced by the adjacent nitrogen and phenyl ring. The methylene (B1212753) protons (CH₂) in the propane (B168953) backbone present as complex multiplets due to diastereotopicity and coupling to adjacent protons. The amine protons (-NH₃⁺) of the hydrochloride salt would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Table 1: Typical NMR Spectral Data for 1,3-Diphenylpropan-1-amine Moiety

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.20 - 7.50 (m) | 125.0 - 145.0 |

| Benzylic Proton (C1-H) | ~4.80 (m) | ~55.0 |

| Methylene Protons (C2-H₂) | ~2.40 (m) | ~40.0 |

| Methylene Protons (C3-H₂) | ~2.80 (m) | ~35.0 |

| Amine Protons (-NH₃⁺) | Variable (broad s) | N/A |

Note: Values are approximate and can vary based on solvent, concentration, and specific stereoisomer.

Stereochemical Assignment through Advanced NMR Techniques and Simulated Spectra

Due to the presence of a chiral center at C-1, this compound exists as a pair of enantiomers. Distinguishing between different stereoisomers, such as diastereomers in related diamine compounds (meso/rac and erythro/threo), requires more sophisticated NMR experiments. uni-regensburg.de

Techniques like ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity of the propane backbone. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. mdpi.com

For more detailed structural information, Heteronuclear Multiple Bond Correlation (HMBC) is employed. It reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the placement of the phenyl groups. core.ac.uk The Nuclear Overhauser Effect (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. mdpi.com

In complex cases, comparing experimental spectra to simulated spectra generated from computational models (like Density Functional Theory, DFT) can be a powerful method for assigning the correct stereochemistry. uni-regensburg.de This approach is particularly useful for differentiating between diastereomers where subtle differences in coupling constants and chemical shifts are the only distinguishing features. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to identify potential impurities.

Using a soft ionization technique like Electrospray Ionization (ESI) , the molecule is typically observed in its protonated form. For the free base (C₁₅H₁₇N, molecular weight approx. 211.30 g/mol ), the mass spectrum would show a prominent peak for the molecular ion plus a proton [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 212.3. rsc.org The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org

MS is also a powerful tool for impurity profiling. By analyzing the mass spectrum for peaks other than the target molecule, process-related impurities or degradation products can be identified. For example, starting materials or by-products from the synthesis could be detected even at very low levels. Coupling MS with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for the separation and individual analysis of each component in a mixture, providing a comprehensive impurity profile.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups present. For this compound, the spectrum would be dominated by several key absorptions:

N-H Stretching: A broad and strong absorption in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propane chain is observed just below 3000 cm⁻¹. docbrown.info

N-H Bending: The bending vibration for the primary amine salt appears around 1600-1500 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations are visible in the 1600-1450 cm⁻¹ region. chemicalbook.com

C-N Stretching: The stretching vibration for the C-N bond is typically found in the 1220-1020 cm⁻¹ range. docbrown.info

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | Stretching | 2800 - 3200 (broad, strong) |

| Ammonium (-NH₃⁺) | Bending | 1600 - 1500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1220 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The UV absorption of this compound is primarily due to π → π* transitions within the two phenyl rings. Typically, benzene (B151609) and its simple derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 255 nm. nist.govresearchgate.net The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can unambiguously establish the molecular connectivity, bond lengths, bond angles, and the conformation of the molecule.

The analysis of a suitable single crystal would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com For a chiral compound like this, it would crystallize in a chiral space group. The resulting structural model would reveal the specific conformation of the propane backbone (e.g., gauche or anti) and the relative orientation of the two phenyl rings. Furthermore, it would show the intermolecular interactions that define the crystal packing, most notably the hydrogen bonding between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻), as well as potential C-H···π interactions. researchgate.net

Table 3: Example Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 13.4, b = 8.8, c = 11.2 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 108.9, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

Note: The values are hypothetical examples based on similar reported structures and would need to be determined experimentally for this compound. mdpi.comresearchgate.net

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Beyond simple functional group identification, vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, when combined with theoretical calculations, are powerful tools for detailed conformational analysis.

The propane backbone of 1,3-Diphenylpropan-1-amine is flexible, allowing for rotation around the C-C single bonds. This can lead to the existence of multiple conformational isomers (conformers) in solution or the gas phase. stfc.ac.uk Each conformer has a unique vibrational spectrum. By comparing the experimental FTIR and Raman spectra with spectra calculated for different possible conformers (using methods like DFT), the predominant conformation can be identified. nih.gov

These techniques are also highly sensitive to intermolecular interactions. Hydrogen bonding between the ammonium cation and the chloride anion, as well as with solvent molecules, significantly perturbs the vibrational frequencies of the N-H bonds. Analyzing the shifts and broadening of these bands provides detailed information about the strength and nature of these crucial non-covalent interactions that govern the compound's properties. stfc.ac.uk

Computational Chemistry and Theoretical Studies of 1,3 Diphenylpropan 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-Diphenylpropan-1-amine hydrochloride, DFT calculations can elucidate its molecular geometry and electronic properties.

Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. The electrostatic potential map visually represents the charge distribution and is invaluable for understanding intermolecular interactions.

Table 1: Hypothetical DFT Calculated Properties for 1,3-Diphenylpropan-1-amine

| Property | Calculated Value |

| Total Energy | -885.34 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 Debye |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from DFT calculations.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical methods are instrumental in predicting reaction mechanisms and identifying transition states, which are high-energy structures that connect reactants to products. For this compound, these studies could be applied to understand its synthesis, potential metabolic pathways, or degradation processes.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. This involves locating the transition state structures and calculating their energies. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the synthesis of 1,3-Diphenylpropan-1-amine often involves the reduction of a corresponding ketone or imine. DFT calculations can be used to model the step-by-step mechanism of such reductions, including the approach of the reducing agent and the breaking and forming of chemical bonds. This analysis provides insights that can be used to optimize reaction conditions for higher yields and purity.

Table 2: Hypothetical Activation Energies for a Proposed Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Imine Reduction | TS1 | 15.2 |

| Phenyl Ring Rotation | TS2 | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. hilarispublisher.com For this compound, MD simulations can reveal its conformational landscape and the influence of solvent on its structure and dynamics.

The flexibility of the propane (B168953) backbone and the rotation of the two phenyl rings mean that 1,3-Diphenylpropan-1-amine can adopt a wide range of conformations. MD simulations can explore this conformational space by simulating the molecule's movements over nanoseconds or even microseconds. mdpi.com This allows for the identification of the most stable and frequently occurring conformations in a given environment. Understanding the conformational preferences is crucial as it directly impacts the molecule's biological activity and physical properties.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations provide detailed information about the solvation shell around the molecule, including the arrangement of water molecules and the formation of hydrogen bonds. This is particularly important for understanding the solubility and behavior of the hydrochloride salt in aqueous environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Designed Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. researchgate.net This approach is widely used in drug design to predict the activity of new, unsynthesized compounds.

For 1,3-Diphenylpropan-1-amine, a QSAR study would involve compiling a dataset of its derivatives with known biological activities. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. By applying statistical methods, a mathematical model is developed that correlates these descriptors with the observed activity.

Such a model can then be used to predict the activity of newly designed derivatives of 1,3-Diphenylpropan-1-amine. For example, a QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to enhanced biological activity. This predictive capability allows for the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery process. A study on 1-(3,3-diphenylpropyl)-piperidinyl derivatives has successfully used QSAR to describe and predict their inhibition activity. researchgate.net

Catalytic Applications and Ligand Design Involving 1,3 Diphenylpropan 1 Amine Hydrochloride Scaffolds

Organocatalysis and Asymmetric Catalysis Utilizing Amine Functionality

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Within this field, chiral amines and their derivatives are paramount for their ability to mediate a vast array of asymmetric transformations. researchgate.net The amine functionality can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions, providing a pathway for stereocontrolled bond formation. researchgate.net The development of catalytic asymmetric reactions for synthesizing chiral amines is of great importance, as these motifs are present in numerous biologically active molecules. chemrxiv.org Strategies involving the catalytic asymmetric functionalization of the α-C–H bond of amines represent a particularly direct approach to creating these valuable compounds. nih.gov

Bifunctional catalysts, which possess two distinct catalytic sites within a single molecule, offer a sophisticated strategy for controlling reactivity and selectivity. Chiral amine-thiourea derivatives are exemplary bifunctional organocatalysts, where the amine moiety acts as a Brønsted base to activate one reactant, while the thiourea group acts as a hydrogen-bond donor to activate and orient the other. nih.govnih.gov This dual activation mechanism is crucial for achieving high levels of stereocontrol in various reactions.

The thiourea motif is a particularly effective hydrogen-bond donor due to the relatively high acidity of its N-H protons. nih.gov This property can be further enhanced by attaching strongly electron-withdrawing groups to the aryl ring of the thiourea, which increases the acidity and facilitates stronger hydrogen bonding with the substrate. nih.gov These catalysts have proven effective in a range of enantioselective transformations, including Michael additions, Mannich reactions, and cycloadditions. kaist.ac.kr The synthesis of these catalysts typically involves the reaction of a chiral amine with an appropriate isothiocyanate. nih.gov

| Catalyst Type | Reaction | Key Features | Achieved Selectivity (Example) |

|---|---|---|---|

| Chiral Amine-Thiourea | Betti Reaction | Dual activation: Amine acts as a base, thiourea as H-bond donor. nih.gov | Up to 98% yield and 75% enantiomeric excess (ee). nih.gov |

| Cyclopropenimine-Thiourea | Conjugate Addition / Cyclocondensation | Highly stereoselective synthesis of cyanopyrroline derivatives. kaist.ac.kr | High diastereo- and enantioselectivity reported. kaist.ac.kr |

| Squaramide Derivatives | α-Hydrazination of 1,3-Dicarbonyls | Strong hydrogen bonding catalyst for electrophilic amination. nih.gov | Excellent yields and high enantioselectivities achieved. nih.gov |

The 1,3-diphenylpropan-1-amine scaffold is also a privileged structure in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The ability to predict and control the coordination geometry of a ligand when bound to a metal center is a fundamental aspect of this chemistry. nih.gov Chiral ligands create an asymmetric environment around the metal, which in turn directs the stereochemical outcome of the reaction.

Amine-containing ligands, such as those derived from 1,3-diphenylpropan-1-amine, can coordinate to metal centers like palladium, rhodium, or iridium, and have been successfully applied in reactions such as allylic alkylation and hydrogenation. researchgate.netmdpi.com For instance, bidentate amine-imine ligands have been prepared and used in palladium-catalyzed allylic alkylation reactions, demonstrating that they are good catalyst precursors. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying its structure, which can have a significant impact on both the reaction rate and the enantioselectivity. researchgate.net The transfer of chirality from the asymmetric ligand to the metal center is a long-standing principle that underpins the effectiveness of these catalytic systems. nih.gov

Transition Metal Catalysis for Selective Functionalization

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simple precursors. nih.gov Amines are not only key components of chiral ligands but can also act as directing groups to control the regioselectivity of C–H functionalization reactions. researchgate.net This strategy allows for the selective modification of C-H bonds that would otherwise be unreactive.

Palladium-catalyzed reactions, in particular, have been widely developed for the selective functionalization of amines. nih.govnih.gov For example, the Catellani reaction utilizes a synergistic interplay between palladium and norbornene catalysis to achieve sequential functionalization at the ortho and ipso positions of aryl halides. researchgate.net The amine group can direct the metal catalyst to a specific C-H bond, leading to the formation of a metallacyclic intermediate that then participates in the catalytic cycle. researchgate.net This approach provides a powerful tool for the rapid diversification of amine-containing molecules, which is highly valuable in medicinal chemistry and materials science. researchgate.netresearchgate.net

Biocatalysis and Enzyme-Mediated Transformations for Enhanced Selectivity

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.comrsc.org Enzymes operate under mild conditions and can exhibit exquisite levels of stereo-, regio-, and chemoselectivity. Transaminases (TAs), in particular, have become powerful tools for the asymmetric synthesis of enantiomerically pure amines from prochiral ketones. nih.govresearchgate.net

These enzymes utilize pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor to a ketone acceptor. mdpi.com The application of transaminases has been demonstrated in the synthesis of various phenylpropanamine derivatives. For instance, an ω-transaminase from Chromobacterium violaceum has been shown to be highly stereoselective in the amination of 1,3-dihydroxy-1-phenylpropan-2-one, forming the (2S)-amino product in >99% enantiomeric excess (ee). researchgate.net Similarly, immobilized whole-cell biocatalysts with (R)-transaminase activity have been used to synthesize novel disubstituted (R)-1-phenylpropan-2-amines with high conversion and excellent enantioselectivity. researchgate.net The choice of amine donor, co-solvent, and other reaction parameters can be optimized to maximize the efficiency of the biotransformation. nih.govresearchgate.net

| Enzyme Type | Substrate | Product | Key Outcome |

|---|---|---|---|

| ω-Transaminase (Chromobacterium violaceum) | 1,3-dihydroxy-1-phenylpropan-2-one | (2S)-2-amino-1-phenyl-1,3-propanediols | Highly stereoselective, >99% ee. researchgate.net |

| (R)-Transaminase (Immobilized Whole-Cell) | Disubstituted 1-phenylpropan-2-ones | (R)-1-phenylpropan-2-amines | 88–89% conversion, >99% ee. researchgate.net |

| Amine Dehydrogenase (AmDH) | Prochiral ketones | Chiral amines | Utilizes ammonia directly for reductive amination. nih.gov |

| Lipase | Racemic 1-phenylpropan-2-amine | Enantiopure 1-phenylpropan-2-amine | Kinetic resolution with a maximum theoretical yield of 50%. nih.gov |

Nanocatalysis for Heterogeneous Reaction Environments and Improved Efficiency

Nanocatalysis involves the use of nanomaterials as catalysts, offering advantages such as high surface-area-to-volume ratios, improved catalytic activity, and the potential for catalyst recovery and reuse. The functionalization of nanoparticles with organic molecules, such as those containing amine groups, is a promising strategy for creating efficient and stable heterogeneous catalysts.

For example, amine-functionalized supports have been used for palladium nanoparticles in the direct synthesis of hydrogen peroxide. nih.gov The amine groups can enhance the activity and stability of the palladium catalyst through strong metal-support interactions and by modifying the electronic properties of the metal. nih.gov In the context of 1,3-diphenylpropan-1-amine, this scaffold could be immobilized on a solid support, such as silica nanoparticles or carbon-based materials, to create a heterogeneous catalyst. Such a system could be applied in reactions like the catalytic hydrogenation of nitriles to primary amines, a process for which palladium on carbon (Pd/C) is a known effective catalyst. nih.gov The presence of the amine on the support could help to anchor the metal nanoparticles and potentially influence the selectivity of the reaction, combining the benefits of homogeneous and heterogeneous catalysis.

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

1,3-Diphenylpropan-1-amine hydrochloride is a crucial building block in the synthesis of several active pharmaceutical ingredients. Its utility stems from the presence of the diphenylpropane backbone, which is a recurring feature in a number of potent pharmacological agents.

The 1,3-diphenylpropane (B92013) scaffold is integral to the structure of Lercanidipine, a dihydropyridine calcium channel blocker used as an antihypertensive medication. While various synthetic routes to Lercanidipine exist, a key step often involves the incorporation of a side chain containing the N-(3,3-diphenylpropyl) group.

A patented process for producing Lercanidipine involves the alkylation of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1,1-dimethyl-2-methylaminoethyl methyl ester with 3-tosyloxy-1,1-diphenylpropane. This tosylated diphenylpropane derivative is synthesized from 3,3-diphenyl propanol, highlighting the importance of the core 1,3-diphenylpropane structure in building the final active molecule. Another patented method describes the synthesis of the Lercanidipine intermediate N-methyl-3,3-diphenylpropylamine hydrochloride itself, further cementing the role of this scaffold in the production of this antihypertensive drug.

The synthesis of related antihypertensive agents has also explored the 3-(4-acylaminopiperazin-1-ylalkyl)indoles, with several analogues demonstrating potent activity in lowering blood pressure in spontaneously hypertensive rat models.

Derivatives of the 1,3-diphenylpropane scaffold have shown potential as neuroprotective agents. For instance, substituted 1,3-diphenyl-2-propen-1-ones have been synthesized and evaluated for their neuroprotective effects. Certain compounds within this class have demonstrated strong suppression of in vitro nitric oxide (NO) generation and anti-excitotoxicity, which are key mechanisms in protecting neurons from damage.

Furthermore, research into N-methyl-D-aspartate (NMDA) receptor antagonists, which are important in managing neurological disorders, has involved molecules with structural similarities to the diphenylpropane framework. For example, derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, which contain a phenyl group attached to a propane-like structure, have been synthesized as potent noncompetitive NMDA receptor antagonists. The aromatic moiety in these compounds was found to be essential for their binding to the NMDA receptor. While a direct synthetic route from this compound to a combined Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) and NMDA antagonist is not prominently documented, the established neuroprotective and NMDA antagonistic activities of closely related structures underscore the potential of this chemical scaffold in the development of novel neurotherapeutics.

The versatility of the 1,3-diphenylpropane scaffold extends to the synthesis of other pharmacologically significant molecules. Researchers have designed and synthesized new derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-one as selective cyclooxygenase-2 (COX-2) inhibitors. Some of these compounds have shown potent inhibitory activity against the COX-2 enzyme, which is a key target in anti-inflammatory therapies.

Additionally, new compounds based on a β-aryl-β-mercapto ketones scaffold, which incorporates the 1,3-diphenylpropane structure, have been synthesized and evaluated as cytotoxic agents against human breast cancer cell lines. Studies have shown that the addition of a tertiary amine basic side chain to 1,3-diphenyl-3-(phenylthio)propan-1-ones can enhance their cytotoxic effects on cancer cells.

Biological Activity of Derivatives and Analogues Derived from the 1,3-Diphenylpropane Scaffold

The inherent structure of the 1,3-diphenylpropane scaffold has prompted investigations into the biological activities of its derivatives and analogues, leading to the discovery of compounds with interesting pharmacological profiles.

The modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, is a significant area of research for neurological and psychiatric disorders. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. While direct analogues of this compound as α7 nAChR allosteric modulators are not extensively documented, structurally related compounds have been investigated for this activity. For example, a series of compounds with a 4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide core structure, which shares aromatic features with the diphenylpropane scaffold, have been shown to exhibit a range of pharmacological effects on α7 nAChRs, including acting as allosteric agonists and PAMs. These findings suggest that the spatial arrangement of aromatic rings, a key feature of the 1,3-diphenylpropane scaffold, can be a determinant for interaction with allosteric sites on neurotransmitter receptors.

The inhibition of enzymes is a cornerstone of many therapeutic strategies. In the context of the 1,3-diphenylpropane scaffold, a study on 1,3-di-4-piperidylpropane derivatives, which are structural analogues where the phenyl rings are replaced by piperidyl rings, has demonstrated significant acetylcholinesterase (AChE) inhibitory activity. Acetylcholinesterase is a key target in the treatment of Alzheimer's disease. In this study, certain 1,3-di-4-piperidylpropane derivatives exhibited higher AChE inhibition than standard reference compounds. Molecular docking studies suggested that these molecules could bind to both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme.

While this research was conducted on piperidyl analogues, it provides strong evidence for the potential of the 1,3-propane backbone as a scaffold for designing enzyme inhibitors. The flexibility and length of the three-carbon chain, coupled with the terminal ring structures (in this case, piperidyl), appear to be conducive to effective interaction with the active site of acetylcholinesterase.

Investigation of Antioxidant and Analgesic Properties of Related Chemical Structures

Research into compounds structurally similar to this compound has uncovered potential antioxidant and analgesic effects. While direct studies on this specific compound are limited in the public domain, the analysis of related molecules provides valuable insights.

A study on synthetic diphenylpropionamide derivatives explored their antioxidant capabilities. nih.govnih.gov These compounds were synthesized through the direct condensation of 2,2- and 3,3-diphenylpropionic acid with appropriate amines. nih.govnih.gov The in vitro antioxidant activity was assessed by measuring the scavenging of the ABTS radical and by estimating the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.govnih.gov Notably, these compounds did not exhibit toxicity in the cell lines used. nih.govnih.gov

Certain diphenylpropionamide derivatives demonstrated noteworthy antioxidant activity. For instance, compounds with a methoxybenzylmethyl group as a substituent showed moderate antioxidant activity. nih.gov Specifically, compounds designated as 3 , 4 , and 8 in the study displayed the most promising antioxidative activity and were further evaluated for their ability to reduce ROS and NO production in murine macrophage cell lines. nih.gov These compounds led to a concentration-dependent reduction in both ROS and nitrites. nih.gov

Table 1: Antioxidant Activity of Selected Diphenylpropionamide Derivatives

| Compound | Substituent (R") | Antioxidant Activity (% reduction of ABTS radical) |

|---|---|---|

| 4 | Methoxybenzylmethyl | 41.8% |

| 9 | Methoxybenzylmethyl | 33.93% |

Data sourced from a study on diphenylpropionamide derivatives. The table presents a selection of compounds and their corresponding antioxidant activity. nih.gov

In the realm of analgesic properties, a study on 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid (compound 2f ), an N-pyrrolylcarboxylic acid derivative with structural similarities, demonstrated significant antinociceptive effects. researchgate.net This compound was evaluated in animal models using thermal and chemical stimuli to assess its analgesic potential. researchgate.net

The study found that compound 2f increased the latency of nociceptive response in the plantar test and reduced paw licking time in both the first and second phases of the formalin test, indicating both central and peripheral analgesic action. researchgate.net These effects were observed to be dose and time-dependent. researchgate.net The analgesic effects also showed increased duration after continuous administration. researchgate.net

Table 2: Analgesic Activity of Compound 2f in the Formalin Test

| Treatment Group | Dose (mg/kg b.w.) | Paw Licking Time (seconds) - First Phase | Paw Licking Time (seconds) - Second Phase |

|---|---|---|---|

| Saline (Control) | - | Data not specified | Data not specified |

| Compound 2f | 10 | Decreased | Decreased |

| Compound 2f | 20 | Decreased | Decreased |

| Compound 2f | 40 | Decreased | Decreased |

| Metamizole | 200 | Decreased | Decreased |

This table summarizes the qualitative findings of the analgesic effects of compound 2f compared to a control group and a reference drug, Metamizole. The study reported a decrease in paw licking time, but specific quantitative data for each group was not provided in the abstract. researchgate.net

Broader Interactions with Biological Systems and Biochemical Pathways

The broader biological interactions of compounds structurally related to this compound have been explored in the context of various cellular and biochemical pathways. For instance, research on 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share a similar backbone, has revealed significant cytotoxic activity against human ER-positive breast cancer cell lines (MCF-7). nih.gov These compounds were found to be more potent than the reference drug Tamoxifen. nih.gov The addition of a tertiary amine basic side chain, a feature also present in Tamoxifen, was shown to enhance the cytotoxic effects of these compounds. nih.gov

A molecular modeling study of one such derivative, compound 4h , demonstrated its ability to bind effectively to the active site of the estrogen receptor alpha. nih.gov The study identified key interactions, including a hydrogen bond between the nitrogen atom of the side chain and the carboxylate group of Asp³⁵¹, and a π-π interaction between the phenyl rings of the compound and Phe⁴⁰⁴ of the receptor. nih.gov

Furthermore, the general class of 1,3-diaryl-2-propen-1-ones, known as chalcones, from which these compounds are derived, have been extensively studied for a wide range of biological activities, including anticancer, anti-Alzheimer, antioxidant, and antiproliferative effects. nih.gov This suggests that the 1,3-diphenylpropane scaffold is a versatile pharmacophore that can interact with various biological targets.

The investigation of imidazo[1,2-a]pyridine derivatives as cyclooxygenase-2 (COX-2) inhibitors also provides insights into the potential biochemical pathways that can be modulated by related structures. researchgate.net COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins and is implicated in inflammation and various diseases. researchgate.net The ability of structurally related compounds to inhibit this enzyme highlights a potential mechanism for anti-inflammatory and analgesic effects. researchgate.net

Green Chemistry Principles in the Synthesis and Application of 1,3 Diphenylpropan 1 Amine Hydrochloride

Atom Economy and Reaction Efficiency Improvements in Synthetic Routes

One common route to analogous 1,3-diaryl-3-(arylamino)propan-1-ones involves the aza-Michael addition of an amine to a chalcone (1,3-diphenyl-2-propen-1-one). This reaction, in principle, can be highly atom-economical as it involves the direct addition of the amine to the unsaturated system. Subsequent reduction of the ketone functionality and salt formation with hydrochloric acid would complete the synthesis.

To illustrate the improvements in reaction efficiency, consider the following theoretical comparison of synthetic routes:

| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | Byproducts |

| Route A (Traditional) | 1. Aza-Michael Addition2. Stoichiometric Reduction (e.g., with NaBH₄)3. HCl salt formation | Lower | Borate salts, solvent waste |

| Route B (Greener) | 1. Catalytic Aza-Michael Addition2. Catalytic Hydrogenation3. HCl salt formation | Higher | Minimal, primarily water |

This table is illustrative and based on general principles of atom economy. Specific percentages would require detailed reaction stoichiometry.

Solvent Selection, Reduction, and Alternative Reaction Media Strategies

The selection and use of solvents are critical considerations in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste generation and environmental impact. For the synthesis of 1,3-Diphenylpropan-1-amine hydrochloride, a shift towards greener solvent alternatives and solvent-reduced or solvent-free conditions is being explored.

Traditional syntheses may employ chlorinated solvents or volatile organic compounds (VOCs) which are now recognized as hazardous. Green chemistry encourages the use of safer solvents such as water, ethanol, or bio-derived solvents. Solvent selection guides, developed by various chemical and pharmaceutical organizations, provide a framework for choosing more sustainable options based on safety, health, and environmental criteria.

Solvent Selection Guide for Amine Synthesis

| Solvent Class | Examples | Green Chemistry Ranking | Rationale |

| Recommended | Water, Ethanol, Isopropanol | High | Low toxicity, biodegradable, readily available. |

| Problematic | Toluene, Acetonitrile | Medium | Some toxicity and environmental concerns; use should be minimized. |

| Hazardous | Dichloromethane, Chloroform | Low | High toxicity, environmental persistence, and regulatory restrictions. |

Furthermore, research into solvent-free reaction conditions, such as microwave-assisted synthesis, has shown promise for the synthesis of diaryl amines. nih.gov These methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. nih.gov

Catalyst Design for Sustainability, Recyclability, and Reduced Waste

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. The design of sustainable catalysts for the synthesis of this compound focuses on several key aspects:

High Activity and Selectivity: Efficient catalysts reduce the energy requirements of a reaction and minimize the formation of byproducts.

Recyclability and Reusability: Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing catalyst waste and cost.

Use of Non-noble Metals: The development of catalysts based on abundant and less toxic metals is a key area of research to replace precious metal catalysts.

In the context of the synthesis of this compound, catalytic approaches are relevant for both the aza-Michael addition and the reductive amination steps. For instance, the use of recyclable iridium catalysts for reductive amination has been reported, demonstrating high activity and the ability to be reused multiple times without significant loss of performance. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another promising avenue. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones, operating under mild conditions in aqueous media. nih.gov The immobilization of these enzymes can further enhance their stability and reusability.

Comparison of Catalytic Systems

| Catalyst Type | Key Features | Recyclability | Environmental Impact |

| Homogeneous Noble Metal Catalysts | High activity and selectivity. | Often difficult. | Concerns over metal leaching and resource depletion. |

| Heterogeneous/Immobilized Catalysts | Easy separation and reuse. | High | Reduced metal contamination in the product and waste streams. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable. | Can be high with immobilization. | Generally low, derived from renewable resources. |

Development of Environmentally Benign Process Technologies

The development of environmentally benign process technologies for the synthesis of this compound encompasses a holistic approach, integrating improvements from the previously discussed areas. This includes the implementation of continuous flow chemistry, which can offer significant advantages over traditional batch processing.

Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and selectivity. They also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions, due to the smaller reaction volumes at any given time. Furthermore, in-line purification and separation techniques can be integrated into a continuous flow setup, reducing the need for traditional, solvent-intensive workup procedures.

Future Perspectives and Research Challenges for 1,3 Diphenylpropan 1 Amine Hydrochloride

Exploration of Novel and Convergent Synthetic Pathways

The efficient synthesis of 1,3-diphenylpropan-1-amine hydrochloride and its derivatives remains a critical area for research. While classical methods exist, they often involve multiple steps, hazardous reagents, or challenging purifications. The future of synthesizing these structures lies in the development of more elegant, efficient, and sustainable pathways.

Furthermore, the exploration of biocatalysis presents a promising frontier. Enzymes such as transaminases are gaining interest for their ability to asymmetrically convert ketones to amines under mild conditions. researchgate.net The application of transaminases for the synthesis of chiral amino-alcohols and other complex amines highlights their potential for producing enantiomerically pure 1,3-diphenylpropan-1-amine derivatives, reducing the reliance on traditional resolution methods or chiral auxiliaries. researchgate.net The development of novel biocatalysts with tailored substrate specificity for 1,3-diphenylpropane (B92013) ketones could revolutionize the synthesis of these chiral amines.

Advanced Applications in Asymmetric Catalysis and Enantioselective Transformations

The chiral amine motif within this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a primary organocatalyst or as a chiral ligand for metal-catalyzed reactions. The development of new catalytic systems is a major area of contemporary chemical research, and scaffolds like this are poised to play a significant role.

Future research will likely investigate the use of derivatives of 1,3-diphenylpropan-1-amine as catalysts in a variety of enantioselective transformations. For instance, primary amines modified with bulky aryl groups have been shown to be effective in mediating asymmetric cycloadditions. harvard.edu This suggests that the 1,3-diphenylpropan-1-amine scaffold could be similarly modified to create catalysts for complex bond-forming reactions.

Moreover, the amine can serve as a directing group or a coordinating ligand in metal-catalyzed processes. The synthesis of α-chiral amines through the catalytic asymmetric addition of diorganozinc reagents to imines is a powerful methodology where chiral ligands are crucial for achieving high enantioselectivity. nih.gov Exploring the coordination chemistry of 1,3-diphenylpropan-1-amine derivatives with various transition metals could lead to the discovery of novel catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling. A significant challenge will be the rational design of these catalysts to achieve high efficiency and stereocontrol across a broad range of substrates. The use of squaramide-based catalysts, which function as hydrogen bond donors, has also proven effective in enantioselective α-amination and Mannich reactions involving 1,3-dicarbonyl compounds, indicating another potential avenue for derivatization and application of the core amine scaffold. mdpi.comnih.gov

Development of New Pharmacological Agents and Probes Based on the Scaffold

The 1,3-diphenylpropane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A major future direction is the systematic exploration of this compound derivatives as a source of new therapeutic agents and biological probes.

Research has already demonstrated the potential of this scaffold in several therapeutic areas: